Dibenzo[b,d]furan-2-ylboronic acid
Overview
Description
Dibenzo[b,d]furan-2-ylboronic acid is a useful research compound. Its molecular formula is C12H9BO3 and its molecular weight is 212.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Dibenzo[b,d]furan-2-ylboronic acid is a versatile building block in organic synthesis . It is often used in the synthesis of various biologically active molecules, such as antitumor agents, kinase inhibitors, and anti-inflammatory agents . Therefore, the primary targets of this compound can vary depending on the specific biologically active molecule it is used to synthesize.
Mode of Action
The mode of action of this compound is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds. In this reaction, this compound acts as a boron reagent, which is coupled with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific biologically active molecule it is used to synthesize. For example, when used in the synthesis of antitumor agents, it may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
As a boronic acid, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific biologically active molecule it is used to synthesize. For example, when used in the synthesis of antitumor agents, it may induce cell death in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction in which it participates requires specific conditions, such as the presence of a base and a palladium catalyst . Furthermore, the stability of this compound may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Dibenzo[b,d]furan-2-ylboronic acid is a versatile building block in organic synthesis . As a boronic acid derivative, it has several unique properties that make it a valuable building block for organic synthesis . It forms stable complexes with a variety of metals, including palladium, platinum, and copper .
Cellular Effects
It is known that boronic acids can interact with various biomolecules in cells, potentially influencing cell function .
Molecular Mechanism
It is known that boronic acids can form stable complexes with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
It is known that boronic acids are stable and do not degrade easily .
Dosage Effects in Animal Models
It is known that dibenzofuran, a related compound, is relatively non-toxic .
Metabolic Pathways
It is known that boronic acids can interact with various enzymes and cofactors .
Transport and Distribution
It is known that boronic acids can interact with various transporters and binding proteins .
Subcellular Localization
It is known that boronic acids can interact with various biomolecules, potentially influencing their localization .
Properties
IUPAC Name |
dibenzofuran-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSBJZCMMKRJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=CC=CC=C32)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476202 | |
Record name | Dibenzo[b,d]furan-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402936-15-6 | |
Record name | Dibenzo[b,d]furan-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[b,d]furan-2-ylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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